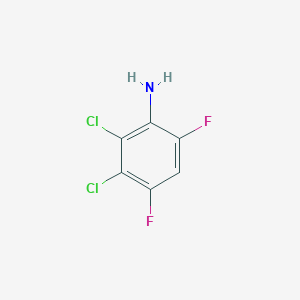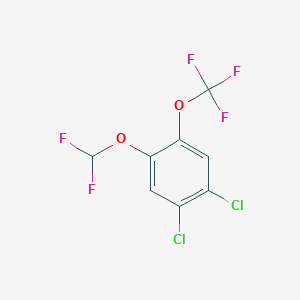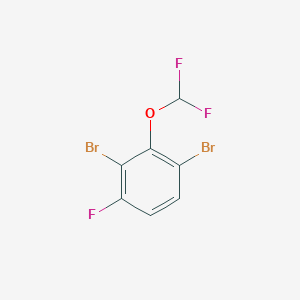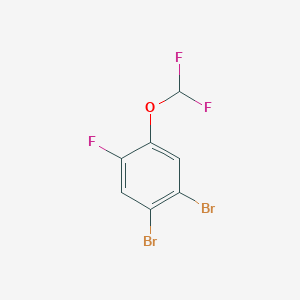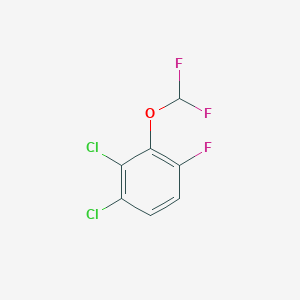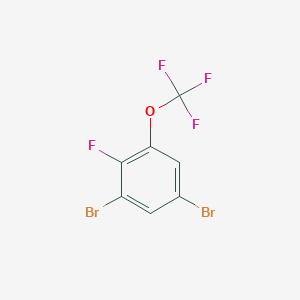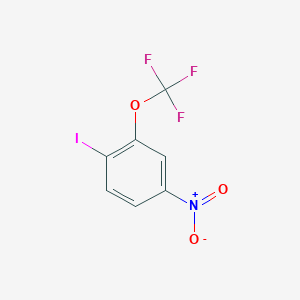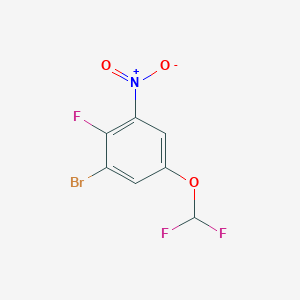![molecular formula C22H28FN3O6S B1410497 (3R,5S)-5-((S)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid CAS No. 854898-53-6](/img/structure/B1410497.png)
(3R,5S)-5-((S)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid
Descripción general
Descripción
This compound is also known as tert-Butyl (3R,5S)-5- [ ®-8-Fluoro-4-isopropyl-2- (N-methylmethylsulfonamido)-5,6-dihydrobenzo [h]quinazolin-6-yl]-3,5-dihydroxypentanoate . It has a molecular formula of C 26 H 36 FN 3 O 6 S and a molecular weight of 537.64 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 537.64 and a molecular formula of C 26 H 36 FN 3 O 6 S . Other physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación
Anticancer and Antiviral Properties
A series of dihydrobenzo[h]quinazoline derivatives have been synthesized and shown to possess notable anticancer and antiviral activities. These compounds, synthesized from arylmethylene, thiopyrimidine, and dihydrobenzo[h] quinazoline derivatives, demonstrate the potential use of similar quinazoline derivatives in pharmacological research, particularly in the development of treatments for cancer and viral infections (Mohamed et al., 2012).
Antiallergic Agents
Quinazoline derivatives have been evaluated for their antiallergic properties. In this context, a series of (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids were synthesized and tested, revealing that certain derivatives, particularly those with specific substituents, exhibit potent antiallergic activity. This finding suggests potential applications of quinazoline derivatives in the development of new antiallergy medications (LeMahieu et al., 1983).
AMPA Receptor Antagonism
Quinazolinedione sulfonamide derivatives, including compounds like selurampanel, have been shown to effectively antagonize AMPA receptors. Selurampanel, in particular, exhibits substantial in vivo activity against generalized tonic-clonic seizures in rodents and has shown significant activity in patients with various forms of epilepsy. This suggests that quinazoline derivatives could be valuable in the treatment of neurological disorders such as epilepsy (Orain et al., 2017).
Antifungal Activity
Quinazoline derivatives have also demonstrated significant antifungal properties. For instance, certain fluorine-substituted quinazoline derivatives have shown high inhibitory effects on the growth of various fungi, indicating their potential as antifungal agents. The mechanism of action against specific fungi like Fusarium oxysporum has been studied, further highlighting their potential in antifungal pharmacotherapy (Xu et al., 2007).
Anti-Inflammatory Properties
Fluorine-substituted tetrahydrobenzo[h]quinazoline derivatives have been synthesized and found to exhibit potential anti-inflammatory activities. This research underscores the possibility of using quinazoline derivatives in developing new anti-inflammatory drugs, particularly for conditions where inflammation plays a key role (Sun et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
(3R,5S)-5-[(6S)-8-fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O6S/c1-11(2)20-17-10-16(18(28)8-13(27)9-19(29)30)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)33(4,31)32/h5-7,11,13,16,18,27-28H,8-10H2,1-4H3,(H,29,30)/t13-,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIVIRAXRANEIW-SKDZVZGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)O)O)O)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC2=C1C[C@@H](C3=C2C=CC(=C3)F)[C@H](C[C@H](CC(=O)O)O)O)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-5-((S)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1410414.png)
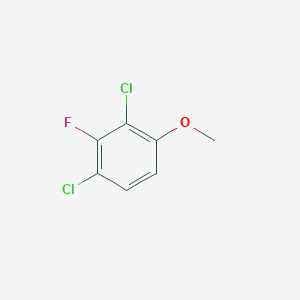
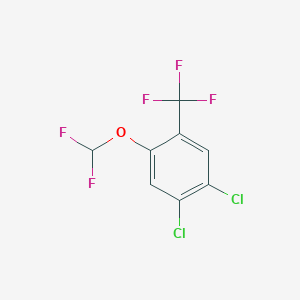

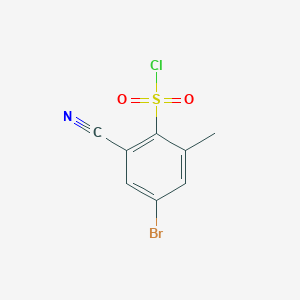
![2-[4-Bromo-2-cyano-3-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410421.png)
